

Decoding the Selectivity of SGC-CLK-1: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	SGC-CLK-1	
Cat. No.:	B1232169	Get Quote

For researchers and drug development professionals navigating the landscape of chemical probes, understanding the precise target engagement and potential off-target effects of inhibitors is paramount. This guide provides a comprehensive analysis of the known off-targets of **SGC-CLK-1**, a potent inhibitor of Cdc2-like kinases (CLKs), and objectively compares its performance against other available alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to equip scientists with the critical information needed for informed experimental design and interpretation.

SGC-CLK-1 has emerged as a valuable tool for dissecting the roles of CLK1, CLK2, and CLK4 in cellular processes, most notably in the regulation of pre-mRNA splicing. However, like any small molecule inhibitor, it is not entirely specific. A thorough understanding of its kinase selectivity profile is essential to accurately attribute biological effects to the inhibition of its intended targets.

Unveiling the Off-Target Profile of SGC-CLK-1

The selectivity of **SGC-CLK-1** has been extensively profiled across the human kinome using various platforms, primarily KINOMEscan® and NanoBRET™ Target Engagement assays. These studies have identified a small number of off-target kinases that are inhibited by **SGC-CLK-1**, albeit generally with lower potency than its primary CLK targets.

Key Identified Off-Targets:



Based on KINOMEscan® profiling at a concentration of 1 μ M, **SGC-CLK-1** was found to bind to only a handful of kinases with a Percent of Control (PoC) of less than 35. The most significant off-targets identified include:

- HIPK1 (Homeodomain-interacting protein kinase 1)
- HIPK2 (Homeodomain-interacting protein kinase 2)
- MAPK15 (Mitogen-activated protein kinase 15), also known as ERK8
- STK16 (Serine/threonine kinase 16)
- NEK7 (NIMA related kinase 7)
- PIP5K2B (Phosphatidylinositol-4-phosphate 5-kinase type 2 beta)

Further enzymatic and cellular assays have provided quantitative measures of inhibition for some of these off-targets.

Quantitative Comparison: SGC-CLK-1 vs. Alternative CLK Inhibitors

To provide a clearer perspective on the selectivity of **SGC-CLK-1**, this section compares its activity against its primary targets and key off-targets with that of other commonly used CLK inhibitors, namely KH-CB19 and T3-CLK.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of CLK Inhibitors



Target	SGC-CLK-1	KH-CB19	T3-CLK
Primary Targets	_		
CLK1	13[1][2]	19.7[3]	0.67[4][5]
CLK2	4[1][2][6]	-	15[4][5]
CLK3	363[1][2][6]	530[3]	110[4][5]
CLK4	46[1][2][6]	-	-
Known Off-Targets			
HIPK1	50[6]	-	-
HIPK2	42[6]	-	-
STK16	49[6]	-	-
DYRK1A	-	55.2[3]	260[4][5]
DYRK1B	-	-	230[4][5]
PIM1	-	Weak Inhibition	-
PIM3	-	Weak Inhibition	-

Note: "-" indicates that data was not readily available in the reviewed sources. It is important to consult original publications for the full context of these values.

Table 2: KINOMEscan® Selectivity Data (% of Control @ 1µM)



Kinase	SGC-CLK-1
CLK1	<35
CLK2	<35
CLK4	<35
HIPK1	<35
HIPK2	<35
MAPK15 (ERK8)	<35

This table highlights the kinases for which **SGC-CLK-1** showed significant binding in the KINOMEscan® assay. A lower percentage of control indicates stronger binding.

A negative control compound, **SGC-CLK-1**N, is also available and shows no significant activity against CLKs or their off-targets, making it an excellent tool for validating that the observed cellular effects are due to the inhibition of the intended targets.[7]

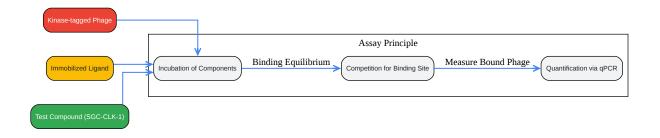
Experimental Methodologies

A clear understanding of the experimental protocols used to generate these selectivity data is crucial for their correct interpretation.

KINOMEscan® Assay Protocol

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.





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KINOMEscan® Experimental Workflow

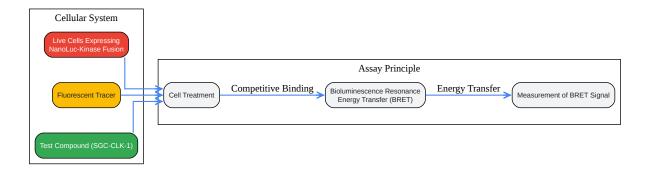
Methodology:

- Assay Components: The assay utilizes three key components: a kinase of interest tagged
 with a unique DNA barcode (phage), a ligand that binds to the active site of the kinase and is
 immobilized on a solid support, and the test compound (e.g., SGC-CLK-1).[8]
- Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.[8]
- Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound phage indicates that the test compound has successfully competed for the binding site.[8]
- Data Analysis: The results are typically reported as "Percent of Control" (PoC), where a
 lower value signifies stronger binding of the test compound to the kinase. Dissociation
 constants (Kd) can also be determined by running the assay with a range of compound
 concentrations.

NanoBRET™ Target Engagement Assay Protocol



The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a test compound to a target protein.



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NanoBRET™ Target Engagement Workflow

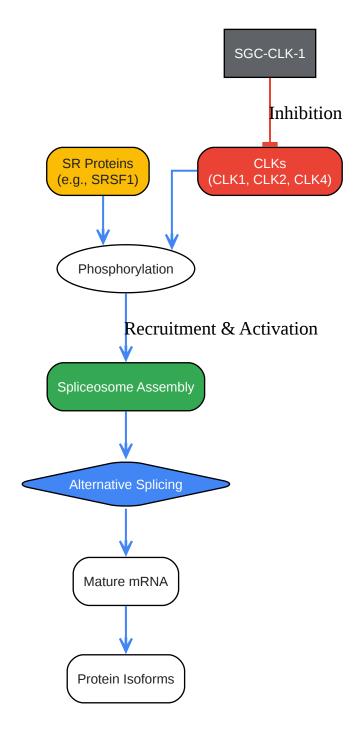
Methodology:

- Cellular System: The assay uses live cells that are transiently transfected to express the kinase of interest as a fusion protein with NanoLuc® luciferase (the energy donor).[9]
- Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells. The test compound is then added in a dose-response manner.[9]
- BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, bioluminescence resonance energy transfer (BRET) occurs upon addition of the NanoLuc® substrate. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.[9]
- Data Analysis: The reduction in the BRET signal is measured and used to determine the intracellular potency (IC50) of the test compound.



CLK Signaling Pathway in Alternative Splicing

To contextualize the importance of CLK inhibition, it is essential to understand the signaling pathway in which these kinases operate. CLKs are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene.



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CLK-Mediated Regulation of Alternative Splicing

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation event controls the subcellular localization and activity of SR proteins, thereby influencing the selection of splice sites on pre-mRNA molecules.[10] By inhibiting CLKs, **SGC-CLK-1** prevents the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns and ultimately affecting the proteome of the cell.[11]

Conclusion

SGC-CLK-1 is a potent and selective chemical probe for studying the functions of CLK1, CLK2, and CLK4. While it exhibits high selectivity, researchers should be aware of its known off-targets, particularly HIPK1, HIPK2, and STK16. The availability of a well-characterized negative control, **SGC-CLK-1**N, provides a crucial tool for confirming on-target effects. When compared to other CLK inhibitors like KH-CB19 and T3-CLK, **SGC-CLK-1** demonstrates a distinct selectivity profile. The choice of inhibitor should be guided by the specific research question and the potential confounding effects of off-target activities. This guide, by providing a clear comparison and detailed methodologies, serves as a valuable resource for researchers utilizing **SGC-CLK-1** and other CLK inhibitors in their studies.

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